molecular formula C16H16N4 B8617800 [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide CAS No. 921631-57-4

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide

Cat. No. B8617800
CAS RN: 921631-57-4
M. Wt: 264.32 g/mol
InChI Key: FMALLCKEZNKLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide is a useful research compound. Its molecular formula is C16H16N4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921631-57-4

Product Name

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

[4-(5-cyano-1-methylpyrrol-2-yl)-2-propylphenyl]cyanamide

InChI

InChI=1S/C16H16N4/c1-3-4-12-9-13(5-7-15(12)19-11-18)16-8-6-14(10-17)20(16)2/h5-9,19H,3-4H2,1-2H3

InChI Key

FMALLCKEZNKLBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C2=CC=C(N2C)C#N)NC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromopropylphenylcyanamide (0.125 g, 5 mmol) tris(dibenzylideneacetone) dipalladium (11.6 mg, 0.0126 mmol), N-methyl-5-cyanopyrroleboronic acid (0.150 g, 1 mmol), and potassium carbonate (0.276 g, 2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (2 mL) was added with stirring. Tri-tert-butylphosphine (0.0486 mL, 0.0252 mmol) was added to the mixture and allowed to stir until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate and filtered through a plug of silica gel, solvent was evaporated and the residue was flash chromatographed using 4/1 Hexane/THF to give (0.025 g, 18%) of [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide.
Name
4-bromopropylphenylcyanamide
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.276 g
Type
reactant
Reaction Step Three
Quantity
0.0486 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

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